molecular formula C10H25NO3Si B1360345 (N,N-Diethyl-3-aminopropyl)trimethoxysilane CAS No. 41051-80-3

(N,N-Diethyl-3-aminopropyl)trimethoxysilane

Cat. No. B1360345
CAS RN: 41051-80-3
M. Wt: 235.4 g/mol
InChI Key: ZLDHYRXZZNDOKU-UHFFFAOYSA-N
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Description

(N,N-Diethyl-3-aminopropyl)trimethoxysilane is a superior grade silane coupling agent with the CAS No.: 2550-32-9 and the chemical formula: C10H25NO3Si . It is extensively used in pharmaceuticals, agrochemicals, and materials science . It functionalizes substrates with alkoxysilane molecules .


Chemical Reactions Analysis

(N,N-Diethyl-3-aminopropyl)trimethoxysilane can be covalently bonded to mesoporous titania–silica mixed oxides to act as epoxidation catalysts . It can also be immobilized on mesoporous silicas (SBA-15) to be used as adsorbents to capture CO2 .


Physical And Chemical Properties Analysis

(N,N-Diethyl-3-aminopropyl)trimethoxysilane has a boiling point of 120 °C/20 mmHg, a density of 0.934 g/mL at 25 °C, and a refractive index of 1.4245 at 20˚C .

Scientific Research Applications

Catalysis

Blasco-Jiménez et al. (2010) demonstrated that amino-grafted metallosilicate materials, including compounds like 3-aminopropyl-trimethoxysilane, act as basic catalysts for eco-friendly processes. These materials exhibit significant basic activity in reactions like 2-propanol dehydrogenation and Knoevenagel reactions, with their activity depending on the nature of the support used (Blasco-Jiménez et al., 2010).

Material Science

In the field of material science, Ranganathan and Easton (2010) explored ceramic carbon electrode-based anodes prepared using 3-aminopropyl trimethoxysilane for use in the electrochemical step of the Cu–Cl thermochemical cycle. Their study found that these electrodes significantly outperform bare carbon electrodes (Ranganathan & Easton, 2010).

Environmental Applications

For environmental applications, Woźniak and Ratajczak (2020) investigated the reactivity of (3-aminopropyl)trimethoxysilane with cellulose, highlighting its potential use in eco-friendly materials. They found that this silane forms chemical bonds with cellulose, indicating its utility in developing new materials (Woźniak & Ratajczak, 2020).

Adsorption and Filtration

Ahn and Kwak (2020) used mesoporous silica functionalized with (3-aminopropyl)trimethoxysilane as a selective adsorbent for free fatty acids and chlorophyll in olive oil. This study illustrates the potential of such materials in purification and filtration processes (Ahn & Kwak, 2020).

Antibacterial Applications

Kręgiel (2013) explored the adhesive properties of Aeromonas hydrophila to glass surfaces modified with various silanes, including (3-N,N-dimethyl-3-N-n-hexadecylammoniopropyl)trimethoxysilane chloride. This research can have implications in understanding bacterial adhesion and developing antibacterial surfaces (Kręgiel, 2013).

Polymer Science

In polymer science, the effect of aminosilane coupling agents on the thermo-mechanical properties of cross-linked epoxy resin was studied by Tang et al. (2018). They used molecular dynamics simulation to understand how nano silica particles grafted with various aminosilanes, including 3-aminopropyltriethoxysilane, impact the resin's properties (Tang et al., 2018).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

(N,N-Diethyl-3-aminopropyl)trimethoxysilane has a wide range of applications in the field of chemistry and materials science. It can be used for the surface modification of a variety of nanomaterials . It can also be covalently bonded to mesoporous titania–silica mixed oxides to act as epoxidation catalysts , and can be used as adsorbents to capture CO2 . These applications suggest potential future directions for this compound in the fields of materials science, environmental science, and catalysis.

properties

IUPAC Name

N,N-diethyl-3-trimethoxysilylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H25NO3Si/c1-6-11(7-2)9-8-10-15(12-3,13-4)14-5/h6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDHYRXZZNDOKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068275
Record name 1-Propanamine, N,N-diethyl-3-(trimethoxysilyl)-
Source EPA DSSTox
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Molecular Weight

235.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(N,N-Diethyl-3-aminopropyl)trimethoxysilane

CAS RN

41051-80-3
Record name 3-(Diethylamino)propyltrimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41051-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethyl-3-(trimethoxysilyl)-1-propanamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanamine, N,N-diethyl-3-(trimethoxysilyl)-
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Record name 1-Propanamine, N,N-diethyl-3-(trimethoxysilyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-diethyl-3-(trimethoxysilyl)propylamine
Source European Chemicals Agency (ECHA)
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Record name N,N-DIETHYL-3-(TRIMETHOXYSILYL)-1-PROPANAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
J Wang, H Jiang, Y Xu, J Yang, R He - Applied Surface Science, 2018 - Elsevier
Novel high temperature proton exchange membranes, quaternized poly(aryl ether sulfone) (QPAES), were prepared using triethylamine (TEA) as quaternization reagent and (N,N-…
Number of citations: 41 www.sciencedirect.com
YP Guo, HJ Wang, YJ Guo, LH Guo, LF Chu… - Chemical engineering …, 2011 - Elsevier
Two synthesis strategies were utilized to fabricate hierarchical ZSM-5 zeolites by using 3-aminopropyltrimethoxysilane (APTMS), N-[3-(trimethoxysilyl)propyl] ethylenediamine (TMPED) …
Number of citations: 128 www.sciencedirect.com
M Alonso-Doncel, A Peral, M Shamzhy, J Čejka… - Microporous and …, 2020 - Elsevier
Hierarchical ZSM-5 zeolite has been synthesized by hydrothermal crystallization of protozeolitic nanounits previously functionalized with two types of commercially available …
Number of citations: 14 www.sciencedirect.com
L Pattanaik - 2017 - kb.osu.edu
Increasing global energy demands necessitate research in alternative sources of energy such as biomass. Sustainable biomass conversion strategies require high yields for the …
Number of citations: 2 kb.osu.edu
Z Lu - 2006 - scholarworks.umass.edu
The McCarthy group is my second family, I had a lot of fun when I was fishing with Kevin on ice, and I enjoyed talking about science with Jay, Sung-In and Margarita. I want to express …
Number of citations: 5 scholarworks.umass.edu
Z Lu - Nano, 2010 - World Scientific
Ultra-thin (10–100 nm) conformal coatings of poly(ethyl 2-cyanoacrylate) and poly(p-xylylene) have been synthesized via vapor deposition in the confined nanochannels of anodized …
Number of citations: 3 www.worldscientific.com
N Deshpande, JY Chen, T Kobayashi, EH Cho… - Journal of …, 2022 - Elsevier
Mesoporous materials such as SBA-15 are used in many applications since the materials are robust and have tunable properties. Whereas these materials are thought to be ideal, the …
Number of citations: 5 www.sciencedirect.com
N Deshpande, L Pattanaik, MR Whitaker, CT Yang… - Journal of …, 2017 - Elsevier
Glucose isomerization to fructose is an important step in upgrading biomass to higher valued products. Tertiary amines can be highly selective catalysts for this reaction. In this work, …
Number of citations: 55 www.sciencedirect.com
SK Chiu, M Hsu, WC Ku, CY Tu, YT Tseng… - Biochemical …, 2003 - portlandpress.com
Most microarray slides are manufactured or coated with a layer of poly(l-lysine) or with silanes with different chemical functional groups, for the attachment of nucleic acids on to their …
Number of citations: 75 portlandpress.com
K Deshpande, BC Dave, MS Gebert - Chemistry of materials, 2006 - ACS Publications
Organosilica sol−gels functionalized with amino groups are used for the controlled release of encapsulated molecules including biomolecules. These gels prepared by hydrolysis of …
Number of citations: 7 pubs.acs.org

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